Tetrahydro Cortisone-d5
Description
Properties
CAS No. |
1485501-48-1 |
|---|---|
Molecular Formula |
C21H32O5 |
Molecular Weight |
369.513 |
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S,17R)-9,12,12-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14+,15+,18-,19+,20+,21+/m1/s1/i10D2,11D2,18D |
InChI Key |
SYGWGHVTLUBCEM-VFFMWAQASA-N |
SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O |
Synonyms |
(3α,5β)-3,17,21-Trihydroxypregnane-11,20-dione-d5; 3α,17,21-Trihydroxy-5β-pregnan-11,20-dione-d4; 5β-Pregnan-3α,17α,21-triol-_x000B_11,20-dione-d5; 5β-Tetrahydrocortisone-d5; Ba 2681-d5; NSC 76984-d5; THE-d5; Tetrahydro E-d5; Tetrahydrocompound E-d5; Uroco |
Origin of Product |
United States |
Synthetic Chemistry and Isotopic Integrity of Tetrahydrocortisone D5
Precursor Selection and Chemical Pathways for Deuterium (B1214612) Incorporation
The synthesis of Tetrahydrocortisone-d5 typically commences with cortisone (B1669442) as the starting material. smolecule.com The primary transformation involves the reduction of the A-ring of the steroid nucleus. Chemical pathways for introducing deuterium often utilize deuterated reagents in conjunction with a reducing agent. smolecule.comgoogle.com
One common approach is catalytic deuteration, where a metal catalyst, such as rhodium on alumina (B75360), is used in a deuterium gas (D2) atmosphere. smolecule.com Another strategy is transfer deuteration, which employs a deuterium source like deuterium oxide (D2O) or deuterated solvents in the presence of a hydrogen/deuterium donor molecule. smolecule.com The choice of precursor and the specific chemical route are critical for achieving high levels of deuterium incorporation at the desired positions.
Specific Strategies for Reductive Deuteration in Steroid Ring A
The reduction of the α,β-unsaturated ketone system in Ring A of cortisone is a key step. A frequently employed method is the use of reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) in a deuterated solvent. smolecule.com This process facilitates the addition of deuterium atoms across the double bond and to the ketone group.
A highly effective method involves rhodium-based catalysts. smolecule.com Specifically, rhodium supported on alumina under a deuterium atmosphere has been shown to selectively introduce five deuterium atoms into Ring A. smolecule.com This leads to the formation of Tetrahydrocortisone-d5 with high isotopic purity. smolecule.com Alternative methods, such as using magnesium in deuterated methanol (B129727) (Mg/CH3OD), have also been explored for the reductive deuteration of α,β-unsaturated compounds, offering a practical system for deuterium labeling. researchgate.net
Regioselectivity and Stereochemistry of Deuterium Labeling
Achieving the correct regioselectivity and stereochemistry is paramount in the synthesis of deuterated steroids. arkat-usa.orgnih.gov For Tetrahydrocortisone-d5, the deuterium atoms are specifically incorporated at positions 2, 2, 3, 4, and 4 of the steroid's A-ring. sigmaaldrich.comsigmaaldrich.com
The stereochemical outcome is influenced by the catalyst and reaction conditions. publish.csiro.au For instance, rhodium-catalyzed hydrogenation typically results in the formation of the 5-beta configured product with high stereoselectivity. smolecule.com The catalyst's surface and how the steroid molecule binds to it dictate whether deuterium is added from the alpha or beta face of the steroid. smolecule.com The use of directing groups can also control the regioselectivity of deuteration in complex molecules. snnu.edu.cn
Methodologies for Assessing Isotopic Purity and Positional Enrichment
Ensuring the isotopic purity and confirming the precise location of the deuterium atoms are critical quality control steps. rsc.org This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov
Mass Spectrometric Approaches for Deuterium Content Verification
Mass spectrometry (MS) is a primary tool for determining the isotopic purity of deuterated compounds. nih.govnih.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), allows for the differentiation and quantification of molecules with different numbers of deuterium atoms (isotopologues). nih.govacs.orgacs.org
By analyzing the relative abundance of the ion corresponding to the fully deuterated compound (M+5) and its less-deuterated counterparts, the percentage of isotopic enrichment can be calculated. nih.govresearchgate.net This technique is highly sensitive, requires minimal sample, and provides a rapid assessment of deuterium incorporation. nih.gov
Table 1: Mass Spectrometry Data for Isotopic Purity Assessment
| Parameter | Description |
| Technique | Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) |
| Analysis Mode | Full scan MS to detect all isotopologues (D0 to D5) |
| Calculation | Isotopic purity is calculated based on the relative abundance of the H/D isotopolog ions. nih.gov |
| Verification | The results are compared against certified isotopic purity values. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Localization
Furthermore, deuterium NMR (²H NMR) can be used to directly observe the signals from the deuterium atoms, providing definitive evidence of their location and the stereochemistry of their incorporation. acs.orgnih.gov The combination of ¹H and ²H NMR provides a comprehensive picture of the isotopic labeling pattern. plos.org
Table 2: NMR Spectroscopy for Structural Confirmation
| Technique | Purpose | Information Obtained |
| ¹H NMR | To confirm the absence of protons at labeled sites. libretexts.org | Disappearance of signals corresponding to protons at C-2, C-3, and C-4. |
| ²H NMR | To directly detect the presence and location of deuterium atoms. acs.orgnih.gov | Provides direct evidence of deuterium at specific positions and their stereochemical orientation. |
| ¹³C NMR | To observe changes in the carbon spectrum due to deuterium coupling. | Splitting of carbon signals adjacent to deuterium atoms (C-D coupling). |
Advanced Analytical Methodologies Employing Tetrahydrocortisone D5
Development and Validation of Quantitative Steroid Profiling Assays
Quantitative steroid profiling is essential for diagnosing and monitoring various endocrine disorders. uni-muenchen.de The development of robust and accurate analytical methods is paramount, and Tetrahydrocortisone-d5 plays a central role in achieving this. Mass spectrometry (MS) coupled with chromatographic separation has become the gold standard for steroid analysis due to its high specificity and sensitivity, surpassing traditional immunoassay methods that can suffer from cross-reactivity and matrix interference. uni-muenchen.denih.gov
Stable Isotope Dilution Mass Spectrometry (SID-MS) is considered a reference methodology for the accurate quantification of small molecules, including steroid hormones. nih.gov The fundamental principle of SID-MS involves the addition of a known quantity of a stable isotope-labeled version of the analyte—the internal standard (IS)—to the sample at the earliest stage of analysis. nih.gov Tetrahydrocortisone-d5 serves as an ideal internal standard for the quantification of tetrahydrocortisone (B135524) and other structurally related corticosteroids. smolecule.comnih.gov
The deuterated standard is chemically identical to its non-labeled counterpart, meaning it behaves the same way during sample preparation steps like extraction, derivatization, and chromatography. However, it is distinguishable by the mass spectrometer due to its higher mass. unipi.it By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the added labeled standard, analysts can calculate the precise concentration of the endogenous steroid. nih.gov This ratiometric measurement effectively corrects for any analyte loss during sample workup and compensates for variations in instrument response or matrix effects, which are common challenges in biological samples. nih.govnih.gov The use of a stable isotope-labeled internal standard with a mass shift of +5, such as Tetrahydrocortisone-d5, is ideal as it prevents interference from the natural isotopic abundance of the analyte. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) has been a cornerstone of steroid analysis for decades, providing comprehensive profiles of the steroid metabolome. semanticscholar.org In GC-MS methods, steroids, which are not inherently volatile, must first undergo a chemical derivatization step to make them suitable for gas chromatography. semanticscholar.org
Deuterium-labeled internal standards like Tetrahydrocortisone-d5 are crucial for quantitative accuracy in GC-MS. nih.gov They are added to the sample before extraction and derivatization, ensuring that any inefficiencies in these multi-step processes are accounted for. nih.gov For instance, a study profiling urinary steroids used deuterium-labeled standards, including a d5-labeled analog, which were added to urine samples before enzymatic hydrolysis, extraction, and derivatization into methyloxime-trimethylsilyl (MO-TMS) derivatives for GC-MS analysis. rug.nlendocrine-abstracts.org The mass spectrometer can then be set to selectively monitor specific ions characteristic of the analyte and the internal standard, a technique known as selected ion monitoring (SIM), which enhances sensitivity and specificity. nih.gov The use of GC coupled to tandem mass spectrometry (GC-MS/MS) further improves sensitivity compared to single quadrupole instruments. semanticscholar.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for routine clinical and research analysis of steroids due to its high throughput, specificity, and sensitivity, often reaching picogram levels. uni-muenchen.dedergipark.org.trplos.org The technique does not typically require the derivatization step essential for GC-MS, simplifying sample preparation. semanticscholar.org
In LC-MS/MS, Tetrahydrocortisone-d5 is widely used as an internal standard to ensure accuracy and precision. nih.gov The specificity of LC-MS/MS is achieved through a combination of the chromatographic separation of the steroid from other compounds and the mass spectrometer's ability to perform multiple reaction monitoring (MRM). uni-muenchen.de In an MRM experiment, a specific precursor ion (the mass of the protonated steroid) is selected and fragmented, and a resulting characteristic product ion is monitored. dergipark.org.tr
A key challenge in steroid analysis is the separation of isomers—compounds with the same mass and often similar fragmentation patterns, such as tetrahydrocortisol (B1682764) and allo-tetrahydrocortisol. uni-muenchen.deresearchgate.net The chromatographic separation step in LC-MS/MS is therefore critical. uni-muenchen.de For example, a method for the direct determination of the ratio of cortisol and cortisone (B1669442) metabolites in urine required careful optimization of the HPLC separation to resolve analytes from interfering matrix components. researchgate.net The use of deuterated internal standards, such as Cortisol-d4, is standard practice in these assays to control for analytical variability. researchgate.netnih.gov Similarly, methods for profiling a broad panel of urinary steroids rely on a suite of deuterated internal standards, including THS-d5 (a d5-labeled tetrahydro-11-deoxycortisol), to quantify numerous analytes simultaneously. nih.gov
Table 1: Example Parameters for LC-MS/MS Steroid Quantification This table is a composite representation of typical parameters found in LC-MS/MS steroid analysis literature.
| Analyte | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Lower Limit of Quantification (LLOQ) | Reference |
|---|---|---|---|---|---|
| Cortisol | Cortisol-d4 | 363.2 | 121.1 | 0.1 ng/mL | researchgate.netnih.gov |
| Cortisone | Cortisol-d4 | 361.2 | 163.1 | 0.1 ng/mL | researchgate.netnih.gov |
| Tetrahydrocortisone | Tetrahydrocortisone-d5 | 367.2 | 319.2 | 1.0 ng/mL | nih.govnih.gov |
| Tetrahydrocortisol | Cortisol-d4 | 369.2 | 305.2 | 1.0 ng/mL | researchgate.netnih.gov |
| allo-Tetrahydrocortisol | Cortisol-d4 | 369.2 | 305.2 | 1.0 ng/mL | researchgate.netnih.gov |
Applications in Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Quantification
Optimization of Sample Preparation Techniques for Steroid Analysis
Effective sample preparation is a critical prerequisite for reliable steroid quantification. The goal is to isolate the steroids of interest from the complex biological matrix (e.g., urine, plasma, serum) and concentrate them to a level suitable for instrumental analysis. arborassays.com The addition of an internal standard like Tetrahydrocortisone-d5 at the beginning of this process is essential to monitor and correct for procedural losses. nih.gov
In the body, particularly for urinary excretion, steroids are often made more water-soluble by conjugating them with glucuronic acid or sulfate. nih.govcapes.gov.br To measure the total steroid output, these conjugates must first be cleaved in a process called hydrolysis. capes.gov.br Enzymatic hydrolysis is preferred over chemical methods because it is milder and more specific. capes.gov.br
The most commonly used enzymes are β-glucuronidase and arylsulfatase, often sourced from Helix pomatia (the Roman snail). nih.govendocrine-abstracts.org However, the efficiency of these naturally derived enzymes can vary between batches, and some steroid conjugates are more resistant to hydrolysis than others. nih.govendocrine-abstracts.org For example, the allotetrahydrocortisol (B135583) conjugate has been shown to be particularly difficult to hydrolyze. nih.gov Researchers have optimized hydrolysis conditions by adjusting enzyme concentration, incubation time, temperature, and pH. nih.gov One study found that a combination of enzymes from Helix pomatia and Ampullaria resulted in a more complete cleavage of corticosteroid conjugates. nih.gov The use of an internal standard throughout this process helps to ensure that quantification is accurate even if hydrolysis is incomplete. researchgate.net
Following hydrolysis (if necessary), steroids are extracted from the aqueous sample matrix. The two primary methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). nih.gov
Liquid-Liquid Extraction (LLE) involves mixing the sample with an immiscible organic solvent, such as diethyl ether or ethyl acetate. arborassays.com The lipophilic steroids partition into the organic phase, which is then separated from the aqueous phase, collected, and evaporated to concentrate the analytes. arborassays.comarborassays.com While effective, LLE can be labor-intensive and may not always provide the cleanest extracts. nih.gov
Solid-Phase Extraction (SPE) has become a widely adopted alternative. nih.govresearchgate.net In SPE, the sample is passed through a cartridge containing a solid sorbent (e.g., C18). researchgate.net The steroids are retained on the sorbent while salts and other polar interferences are washed away. The steroids are then eluted with a small volume of an organic solvent. researchgate.net SPE often provides higher recoveries, cleaner extracts, and is more amenable to automation than LLE. nih.govthermofisher.com Studies have shown that SPE can effectively recover a wide range of steroid hormones with recoveries often exceeding 80-90%. nih.govresearchgate.net For example, one SPE method for 11 steroids in serum reported recovery rates ranging from 42% for aldosterone (B195564) to 95% for testosterone. thermofisher.com The choice between LLE and SPE depends on the specific steroids being analyzed, the sample matrix, and the desired throughput. nih.gov
Table 2: Comparison of Steroid Extraction Methodologies This table synthesizes general findings on the characteristics of SPE and LLE for steroid analysis.
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Reference |
|---|---|---|---|
| Principle | Partitioning between a solid sorbent and a liquid phase. | Partitioning between two immiscible liquid phases. | researchgate.netresearchgate.net |
| Selectivity | High; can be tailored by choosing different sorbents (e.g., reversed-phase, ion-exchange). | Moderate; based on solvent polarity. | researchgate.net |
| Automation | Easily automated, especially with 96-well plate formats. | More difficult to automate. | thermofisher.comnih.gov |
| Solvent Consumption | Generally lower. | Generally higher. | arborassays.comresearchgate.net |
| Typical Recovery | Often high and reproducible (e.g., 80-110%). | Can be variable; may require multiple extractions. | nih.govresearchgate.net |
| Extract Cleanliness | Generally produces cleaner extracts, reducing matrix effects. | May co-extract more interfering substances. | nih.gov |
Derivatization Protocols for Enhanced Chromatographic Behavior and Ionization
To improve the analytical characteristics of steroids like tetrahydrocortisone for gas chromatography-mass spectrometry (GC-MS), derivatization is often a necessary step. semanticscholar.org This process modifies the chemical structure of the analyte to increase its volatility and thermal stability, and to enhance its ionization efficiency.
A common derivatization strategy involves a two-step process:
Methoximation: Carbonyl groups are converted to methyloxime (MO) derivatives. semanticscholar.org
Silylation: Hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. semanticscholar.org
This dual derivatization, often referred to as MO-TMS derivatization, is a widely used technique in steroidomics. semanticscholar.org For instance, in a capillary gas chromatographic-mass spectrometric method for the simultaneous determination of tetrahydrocortisol, allo-tetrahydrocortisol, and tetrahydrocortisone, a double derivatization to form bismethylenedioxypentafluoropropionate (BMD-PFP) derivatives was employed. This allowed for good gas chromatographic separation of the three tetrahydrocorticoids. nih.gov
In the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization can also be employed to improve ionization efficiency, although it is not always required. For instance, some methods utilize direct analysis of underivatized analytes. researchgate.net However, to enhance sensitivity, especially for challenging analytes, derivatization can be beneficial. For example, the formation of 2-hydrazinopyridine (B147025) derivatives has been used for the simultaneous determination of androgens and prostaglandins. researchgate.net The choice of derivatization agent and protocol is critical and depends on the specific analytical platform and the target analytes.
Performance Characterization of Analytical Methods Incorporating Tetrahydrocortisone-d5
The incorporation of Tetrahydrocortisone-d5 as an internal standard is crucial for the validation and performance characterization of analytical methods. Its physicochemical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for variations in these steps.
Evaluation of Analytical Sensitivity and Selectivity
Analytical methods employing Tetrahydrocortisone-d5 demonstrate high sensitivity and selectivity, which are critical for the accurate measurement of low-concentration steroids in biological fluids.
Sensitivity: The use of isotope dilution mass spectrometry allows for the reliable measurement of very small isotope enrichments, sometimes as low as 0.1%. capes.gov.br In LC-MS/MS methods, limits of quantification (LOQ) can reach the low nanogram per milliliter (ng/mL) range. For example, one method reported LOQs ranging from 0.01 to 2 ng/mL for various steroids. researchgate.net Another study achieved a limit of detection (LOD) of 3.0 ng/mL for several glucocorticoids. researchgate.net
Selectivity: Tandem mass spectrometry (MS/MS) provides excellent selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. nih.gov This minimizes the risk of interference from other structurally related compounds or matrix components. nih.govbioscientifica.com For instance, in a GC-MS/MS method, the absence of interference was confirmed by analyzing blank samples, where any signal at the retention time of the analytes was less than 20% of the LLOQ response. mdpi.com
Assessment of Intra- and Inter-Assay Precision and Accuracy
The precision and accuracy of an analytical method are key indicators of its reliability. The use of a deuterated internal standard like Tetrahydrocortisone-d5 is instrumental in achieving high precision and accuracy.
Precision: Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Studies have reported intra- and inter-assay precisions to be well within acceptable limits. For example, one LC-MS/MS method for urinary steroids reported intra- and inter-day precisions of < 10.1%. nih.gov Another study demonstrated intra-day precision ranging from 6.5% to 14.3% and inter-day precision from 8.9% to 18.2%. researchgate.net A GC-MS method for urinary steroid metabolites showed precision values consistently below 15% CV. mdpi.com
Accuracy: Accuracy reflects how close the measured value is to the true value. Methods using Tetrahydrocortisone-d5 have demonstrated excellent accuracy. For instance, accuracies ranging from 95% to 108% have been reported. nih.govbioscientifica.com Another study showed accuracy ranging from 89.9% to 101.4% for inter-day measurements. researchgate.net
The following table summarizes the performance characteristics of an exemplary LC-MS/MS method for steroid analysis:
| Parameter | Result |
| **Linearity (R²) ** | > 0.99 |
| Intra-day Precision (RSD) | < 10.1% |
| Inter-day Precision (RSD) | < 10.1% |
| Relative Matrix Effects | 96.4% - 101.6% |
| Relative Recovery | 98.2% - 115.0% |
Data from a study on targeted metabolic profiling of urinary steroids. nih.gov
Investigation of Matrix Effects and Recovery Rates in Complex Biological Matrices
Biological matrices such as urine and plasma are complex mixtures that can interfere with the analysis, a phenomenon known as the matrix effect. medipharmsai.com This can lead to ion suppression or enhancement, affecting the accuracy of quantification. medipharmsai.com The use of a stable isotope-labeled internal standard like Tetrahydrocortisone-d5 is the most effective way to compensate for these effects.
Matrix Effects: By comparing the response of an analyte in the matrix to its response in a clean solvent, the extent of the matrix effect can be evaluated. nih.gov Studies have shown that methods incorporating deuterated internal standards are practically free of significant matrix effects. nih.gov For example, a method for urinary steroids reported relative matrix effects between 96.4% and 101.6%, indicating minimal impact from the matrix. nih.gov
Recovery Rates: Recovery experiments assess the efficiency of the sample preparation process in extracting the analyte from the matrix. High and consistent recovery is desirable. The use of an internal standard added at the beginning of the sample preparation process helps to correct for any losses during extraction. Reported extraction recoveries for steroid assays are often high, for example, ranging from 60% to 84% in one study and 81.0% to 102.9% in another. researchgate.netnih.govbioscientifica.com A study on urinary steroids demonstrated relative recoveries between 98.2% and 115.0%. nih.gov
The following table provides an example of recovery rates for different steroids in a validated analytical method:
| Compound | Recovery Rate |
| Tetrahydrocortisol | 74.7% |
| Cortisol | 93.5% |
Data from a study on the determination of five corticosteroids in urine. researchgate.net
Investigation of Glucocorticoid Metabolic Pathways with Tetrahydrocortisone D5
Elucidation of Cortisol and Cortisone (B1669442) Inactivation Dynamics
The biological activity of glucocorticoids is tightly regulated by a series of metabolic conversions that control the local concentration of active cortisol. The primary pathway for inactivating cortisol involves its conversion to the less active cortisone, a reaction catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). nih.govnih.gov Both cortisol and cortisone are then further metabolized for excretion, primarily through A-ring reduction. nih.govresearchgate.net Deuterated tracers are crucial for studying the kinetics of these inactivation pathways in vivo.
Following the conversion of cortisol to cortisone, the subsequent and irreversible inactivation step is the reduction of the A-ring of the steroid nucleus. One of the principal enzymes in this process is steroid 5β-reductase (also known as aldo-keto reductase family 1 member D1 or AKR1D1), which is highly expressed in the liver. researchgate.netnih.gov This enzyme catalyzes the conversion of cortisone into 5β-tetrahydrocortisone (THE), a major urinary metabolite. nih.govrupahealth.com
The use of deuterated cortisone, which is metabolized to Tetrahydrocortisone-d5, allows for precise tracking of this specific metabolic route. smolecule.commedchemexpress.com By measuring the rate of appearance of Tetrahydrocortisone-d5 in plasma or urine, researchers can quantify the activity of 5β-reductase. This method provides a direct measure of the flux through this inactivation pathway, distinct from other metabolic processes. Studies have demonstrated that genetic manipulation of AKR1D1 expression directly impacts glucocorticoid clearance, highlighting its critical role in steroid hormone inactivation. nih.gov
The metabolic fate of cortisol runs parallel to that of cortisone. Cortisol is also a substrate for A-ring reductases, leading to the formation of tetrahydrocortisol (B1682764) (THF) by 5β-reductase and allo-tetrahydrocortisol (aTHF) by 5α-reductase. rupahealth.comnih.govresearchgate.net Consequently, the urinary steroid profile contains a mixture of these metabolites: THE derived from cortisone, and THF and aTHF derived from cortisol.
The ratio of these metabolites provides a powerful diagnostic tool. Specifically, the ratio of cortisol metabolites to cortisone metabolites, often expressed as (THF + aTHF)/THE, reflects the net activity of the 11β-HSD enzyme system. researchgate.netnih.govresearchgate.net A high ratio suggests a systemic preference for active cortisol, while a low ratio indicates a shift towards cortisone inactivation. The use of deuterated tracers allows for dynamic assessment of these interconversion pathways, providing insights into how diseases or therapeutic interventions alter glucocorticoid homeostasis. doi.orgoup.com
Enzymatic Reduction by Steroid 5β-Reductase to Tetrahydrocortisone (B135524)
Isotope Tracer Studies for Investigating Metabolic Flux and Turnover
Isotope tracer studies are a cornerstone of metabolic research, providing a quantitative means to track the movement of molecules through biochemical pathways, a concept known as metabolic flux. nih.govnih.gov By introducing a labeled compound like Tetrahydrocortisone-d5 into a biological system, scientists can trace its journey and the appearance of its labeled metabolites. smolecule.com This allows for the precise measurement of the rates of metabolic processes, offering insights that are unattainable through the analysis of static metabolite concentrations alone. nih.gov The unique mass of the deuterated tracer enables its distinction from endogenous molecules using mass spectrometry, ensuring accurate quantification of metabolic rates. smolecule.comnih.gov
Tetrahydrocortisone-d5 is instrumental in studies designed to measure the production and elimination rates of glucocorticoids. smolecule.com When used as an internal standard in mass spectrometry-based assays, it improves the accuracy of quantifying steroid hormones and their metabolites in biological samples like urine and plasma. smolecule.comnih.gov
For instance, after administering a tracer, the rate at which it is diluted by the body's own unlabeled steroids can be used to calculate the endogenous production rate. Similarly, by monitoring the disappearance of the tracer and the appearance of its metabolites over time, researchers can determine the metabolic clearance rate—the efficiency with which the body eliminates the steroid. smolecule.com Studies using deuterated tracers have successfully determined the plasma clearance rates of various steroids, demonstrating the precision of this technique. smolecule.com This approach provides crucial data for understanding both normal physiological processes and the changes that occur in pathological states.
A key application is in the study of the hypothalamic-pituitary-adrenal (HPA) axis. For example, in studies of patients with secondary adrenal insufficiency, deuterated internal standards, including Tetrahydrocortisone-d5, are used to accurately profile urinary steroid excretion. nih.gov This helps in understanding differences in cortisol metabolism and clearance between patients, which may relate to clinical outcomes. nih.gov
Table 1: Example Data from Steroid Metabolism Studies
This table illustrates the type of data obtained in studies investigating steroid metabolism. The values presented are for illustrative purposes based on findings from various clinical studies.
| Parameter | Patient Group 1 (e.g., Controls) | Patient Group 2 (e.g., Post-Surgery) | Units | Reference |
| Cortisol Metabolite Ratio (CMR) | 0.45 (median) | 1.9 (median) | Ratio | nih.gov |
| Urinary Free Cortisol (UFC) | --- | Positively correlated with CMR | µmol/24h | nih.gov |
| Cortisol Turnover Quotient | 259 (median) | 38.0 (median) | Quotient | nih.gov |
The ratios of different steroid metabolites provide a window into the activity of specific enzymes that govern their interconversion. Tetrahydrocortisone (THE) is a metabolite of cortisone, which itself is formed from the inactivation of the active glucocorticoid, cortisol. rupahealth.comwikipedia.org The enzyme responsible for this crucial conversion is 11β-hydroxysteroid dehydrogenase (11β-HSD). medchemexpress.comresearchgate.net
Deuterated tracers like Tetrahydrocortisone-d5 and its cortisol-derived counterparts (e.g., d4-Cortisol) allow for dynamic and tissue-specific assessment of these enzyme activities. diabetesjournals.org For example, studies have used d4-cortisol to trace its conversion to d3-cortisone, directly measuring the 11β-dehydrogenase activity of 11β-HSD. diabetesjournals.org This level of mechanistic detail is critical for understanding how enzyme function is altered in metabolic diseases like obesity, where the THF/THE ratio is often dysregulated. rupahealth.com
Table 2: Key Enzyme Activity Ratios in Glucocorticoid Metabolism
This table provides examples of metabolite ratios used to infer the activity of key enzymes in steroidogenesis.
| Metabolite Ratio | Inferred Enzyme Activity | Clinical Relevance | Reference |
| (Tetrahydrocortisol + allo-Tetrahydrocortisol) / Tetrahydrocortisone | Global 11β-HSD activity | Assessment of cortisol-cortisone balance, implicated in hypertension and metabolic syndrome. | nih.govresearchgate.net |
| Pregnanetriol / (Androsterone + Etiocholanolone) | 17,20-lyase activity | Diagnosis of deficiencies in steroid synthesis pathways, such as 17α-hydroxylase/17,20-lyase deficiency. | scielo.br |
| (Tetrahydrocortisol + Tetrahydrocortisone) / (Androsterone + Etiocholanolone) | 17,20-lyase activity | Provides another index for evaluating androgen production pathways. | scielo.br |
Tracing Endogenous Steroid Production and Elimination Rates
Integration of Tetrahydrocortisone-d5 in Steroid Metabolomics Research
Steroid metabolomics, or "steroidomics," involves the comprehensive, quantitative analysis of the full spectrum of steroids in a biological sample. semanticscholar.orgmdpi.com In this context, Tetrahydrocortisone-d5 and other stable isotope-labeled steroids are indispensable as internal standards for analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.comnih.gov
The inclusion of a known quantity of Tetrahydrocortisone-d5 at the beginning of sample preparation corrects for variations and losses that can occur during extraction and derivatization steps. nih.govsemanticscholar.org This ensures high analytical accuracy and precision, which is vital for clinical diagnostic applications, such as the differential diagnosis of adrenal tumors or inborn errors of metabolism. mdpi.comnih.gov The unique mass signature of THC-d5 allows it to be easily distinguished from the endogenous steroids being measured, providing a reliable reference point for quantification. smolecule.comsigmaaldrich.com This integration is crucial for developing robust and reproducible steroid profiling methods suitable for both large-scale research and routine clinical use. mdpi.comnih.gov
Emerging Research Applications and Future Perspectives for Tetrahydrocortisone D5
Advancements in Multi-Steroid Profiling and Comprehensive Metabolome Analysis
The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) has revolutionized steroid analysis, allowing for the simultaneous measurement of multiple steroids in a single run—a technique known as steroid profiling or steroidomics. semanticscholar.orgresearchgate.net Tetrahydrocortisone-d5 is a cornerstone of these methodologies, serving as a critical internal standard to ensure analytical accuracy and reproducibility. nih.gov
Researchers utilize THE-d5 in targeted metabolic profiling to quantify panels of urinary or plasma steroids, providing a comprehensive snapshot of steroid biosynthesis and metabolism. nih.govhkmj.org This approach has shown great promise in the diagnostic workup of adrenal tumors, where steroid profiles can help discriminate between benign and malignant growths. researchgate.nethkmj.org For instance, studies on adrenocortical carcinoma (ACC) have identified significant elevations in specific metabolites, and the accuracy of these measurements relies on stable isotope-labeled standards like THE-d5. researchgate.net
The application of these advanced analytical methods extends to various endocrine disorders. In diagnosing congenital adrenal hyperplasia (CAH), steroid profiling provides a detailed view of enzymatic defects. researchgate.netnih.gov Similarly, in assessing conditions like Cushing's syndrome or Addison's disease, multi-steroid analysis offers a more nuanced understanding of hypothalamic-pituitary-adrenal (HPA) axis activity than single-hormone measurements. nih.govuib.no The stability and reliability of deuterated standards are paramount in these clinical research applications, as demonstrated in studies evaluating glucocorticoid replacement therapy and responses to dynamic stimulation tests. uib.nocas.cz
Table 1: Applications of Tetrahydrocortisone-d5 in Multi-Steroid Profiling Studies
| Research Area | Analytical Method | Biological Matrix | Key Findings & Role of THE-d5 | Citations |
|---|---|---|---|---|
| Adrenal Tumor Diagnosis | LC-MS/MS | 24-hour Urine | Quantification of 26 steroid metabolites to distinguish Adrenocortical Carcinoma (ACC) from Adrenocortical Adenoma (ACA). THE-d5 used as an internal standard. | researchgate.netnih.gov |
| Congenital Adrenal Hyperplasia (CAH) | LC-MS/MS | Urine | Metabolite abnormalities consistent with specific enzymatic defects were identified. | researchgate.netnih.gov |
| Addison's Disease Therapy | LC-MS/MS | Saliva, Urine | Monitored cortisol and cortisone (B1669442) metabolites during hydrocortisone (B1673445) replacement therapy. THE-d5 was an internal standard for metabolite analysis. | uib.no |
| HPA Axis Evaluation | LC-MS/MS | Plasma | Measured cortisol and its metabolites in response to insulin (B600854) tolerance and Synacthen tests. THE-d5 was a key internal standard. | cas.cz |
Role in Investigating Epigenetic and Transcriptomic Regulation of Steroid Metabolism
The regulation of steroid metabolism is a complex process involving genetic, transcriptomic, and epigenetic mechanisms. While Tetrahydrocortisone-d5 is not directly involved in these regulatory processes, its role as an analytical standard is crucial for studies seeking to understand their downstream consequences. Epigenetic modifications, such as DNA methylation, and changes in gene expression (transcriptomics) can alter the activity of key steroidogenic enzymes, leading to distinct changes in the steroid metabolome. nih.govnih.govnih.gov
For example, research using human adrenocortical cell lines has shown that DNA methylation can influence cell proliferation and the expression of genes essential for steroidogenesis, such as the steroidogenic acute regulatory protein (StAR) gene. nih.gov In such studies, accurately quantifying the resulting changes in steroid output, including metabolites like tetrahydrocortisone (B135524), is essential to link epigenetic changes to functional outcomes. The use of THE-d5 as an internal standard in the analytical phase of these experiments ensures that the measured changes in steroid levels are genuine and not due to analytical variability.
Furthermore, glucocorticoids themselves can mediate epigenetic effects through the glucocorticoid receptor (GR), which acts as a transcription factor to regulate genes involved in inflammation, metabolism, and development. nih.gov Investigating how these GR-mediated actions alter the landscape of steroid metabolism requires precise measurement of a wide range of steroid precursors and metabolites. Comprehensive steroid profiling, enabled by standards like THE-d5, allows researchers to connect the transcriptomic changes initiated by GR activation to the final steroid metabolite fingerprint, providing a more complete understanding of these regulatory feedback loops.
Potential for High-Throughput Screening in Biochemical and Enzymatic Research
High-throughput screening (HTS) is a powerful methodology used in drug discovery and biochemical research to rapidly test thousands of compounds for their effects on specific biological targets, such as enzymes. The development of robust, automated LC-MS/MS methods has enabled the use of HTS for complex analytical tasks, including the analysis of steroid metabolism. nih.gov In this context, Tetrahydrocortisone-d5 and other deuterated steroids are vital for the development of high-throughput enzymatic and cellular assays.
These standards are essential for accurately quantifying enzyme activity by measuring the formation of specific metabolites. For instance, the activity of enzymes like 11β-hydroxysteroid dehydrogenases (11β-HSD) and 5α/β-reductases, which are critical for activating and inactivating cortisol, can be assessed by measuring the ratios of their substrates and products (e.g., the tetrahydrocortisol (B1682764)/tetrahydrocortisone ratio). medchemexpress.comresearchgate.netmedchemexpress.com In an HTS setting designed to find inhibitors of these enzymes, THE-d5 would be added to every sample as an internal standard to ensure that the quantification of the target metabolite is accurate and consistent across thousands of wells, correcting for any variations in sample extraction or instrument response. cas.cz
Recent advances in postmortem metabolomics have demonstrated the feasibility of large-scale screening using mass spectrometry, highlighting its potential for high-throughput applications in forensic science. nih.gov This approach, which relies on stable internal standards for data normalization, could be adapted for large-scale biochemical research to screen for modulators of steroid metabolism, with THE-d5 playing a key role in assays focused on glucocorticoid pathways.
Table 2: Parameters for High-Throughput Compatible LC-MS/MS Steroid Assays
| Parameter | Description | Relevance of THE-d5 | Citations |
|---|---|---|---|
| Linearity | The ability to provide results that are directly proportional to the concentration of the analyte. | Ensures accurate quantification across a range of concentrations. | researchgate.netnih.gov |
| Precision | The closeness of agreement between independent test results. | THE-d5 corrects for analytical variability, improving intra- and inter-day precision. | nih.govcas.cz |
| Accuracy | The closeness of the mean of a set of results to the actual value. | As a stable isotope-labeled analog, THE-d5 mimics the analyte, correcting for matrix effects and improving accuracy. | nih.govcas.cz |
| Automation | The use of robotic systems for sample preparation and injection. | The robustness provided by internal standards like THE-d5 is critical for fully automated, high-throughput workflows. | cas.cz |
| Limit of Quantification (LOQ) | The lowest amount of an analyte that can be quantitatively determined with stated precision and accuracy. | Enables the sensitive detection of low-abundance metabolites. | researchgate.netnih.gov |
Novel Applications in in vitro and ex vivo Mechanistic Studies of Steroidogenesis
In vitro (cell-based) and ex vivo (tissue-based) models are fundamental to investigating the mechanisms of steroidogenesis and steroid metabolism in a controlled environment. These studies often involve incubating cells or tissue slices with steroid precursors and then measuring the resulting metabolites to understand enzymatic pathways and their regulation. nih.govoup.com The accuracy of these mechanistic studies is heavily dependent on the precise quantification of the steroids produced, a task for which Tetrahydrocortisone-d5 is ideally suited.
In in vitro studies using cell lines such as the human adrenocortical NCI-H295R line, researchers can explore the impact of genetic manipulations or chemical compounds on steroid production. nih.gov When analyzing the steroid profile from cell culture media or cell lysates, THE-d5 is added as an internal standard during sample preparation. This allows for the reliable quantification of tetrahydrocortisone and other glucocorticoid metabolites, providing clear insights into how specific interventions affect the steroidogenic cascade. nih.gov
Similarly, ex vivo studies using tissue preparations, such as adrenal or mammary tissue slices, can reveal tissue-specific patterns of steroid metabolism. oup.com For example, incubating tissue with a steroid like cortisone and then measuring the production of its metabolites, including tetrahydrocortisone, can elucidate the activity of local metabolic enzymes. By incorporating THE-d5 into the analytical workflow, researchers can confidently compare metabolic activities between different tissues or under different experimental conditions, knowing that the quantitative data is accurate and reliable.
Q & A
Basic Research Questions
Q. How is Tetrahydro Cortisone-d5 characterized for purity and structural confirmation in analytical studies?
- Methodological Answer : Purity assessment typically employs high-performance liquid chromatography (HPLC) with UV detection, where a purity threshold >99% is standard for analytical use . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to verify deuterium incorporation and molecular integrity. For reproducible results, ensure solvent systems are deuterated to avoid signal interference in NMR analysis .
Q. What are the key considerations for using this compound as an internal standard in steroid quantification assays?
- Methodological Answer : Isotopic purity (>98% deuterium incorporation) must be validated via mass spectrometry to prevent isotopic cross-talk in mass spectrometric methods (e.g., LC-MS/MS). Calibration curves should span the physiological range of endogenous cortisol metabolites, with matrix-matched standards to account for ion suppression/enhancement effects. Stability studies under storage (-80°C) and analytical conditions (room temperature, autosampler stability) are critical .
Q. How should researchers validate the stability of this compound in biological matrices during long-term studies?
- Methodological Answer : Conduct accelerated stability testing by spiking the compound into plasma/urine matrices and analyzing degradation over time under varying conditions (pH, temperature). Use tandem mass spectrometry to monitor degradation products (e.g., back-exchange of deuterium or oxidation). Report recovery rates relative to freshly prepared standards, with acceptance criteria set at ≥85% recovery .
Advanced Research Questions
Q. What experimental designs mitigate matrix effects when quantifying this compound in heterogeneous biological samples?
- Methodological Answer : Implement a post-column infusion method to map ion suppression zones in LC-MS/MS workflows. Use solid-phase extraction (SPE) with deuterated analogs to normalize matrix variability. For tissue samples, optimize homogenization buffers to minimize phospholipid interference, and validate with spike-and-recovery experiments across ≥5 biological replicates .
Q. How can researchers resolve discrepancies in reported quantitative recovery rates of this compound across LC-MS/MS and GC-MS platforms?
- Methodological Answer : Cross-platform calibration using certified reference materials (CRMs) is essential. For GC-MS, derivatization efficiency (e.g., using MSTFA) must be optimized to match deuterium retention. Statistical tools like Bland-Altman analysis can identify systematic biases. Report recovery data with confidence intervals and platform-specific limits of quantification (LOQ) .
Q. What strategies address conflicting data on the enzymatic reduction pathways of this compound in in vitro models?
- Methodological Answer : Use isotopically labeled cofactors (e.g., NADPH-d₃) to trace enzyme-specific activity (e.g., 11β-HSD1 vs. 5α-reductase). Pair kinetic assays with siRNA knockdowns or pharmacological inhibitors (e.g., carbenoxolone) to isolate pathway contributions. Data normalization to protein concentration and enzyme activity (nmol/min/mg) is critical for cross-study comparisons .
Data Reporting and Interpretation
Q. How should researchers present analytical parameters for this compound in compliance with journal guidelines?
- Methodological Answer : Tabulate key parameters (e.g., LOQ, linearity range, intra-/inter-day precision) using a standardized format (see example table below). For structural data, include NMR chemical shifts (δ in ppm) and HRMS m/z values with error margins (<5 ppm). Adhere to the "Experimental" section guidelines in journals like Beilstein Journal of Organic Chemistry, which mandate detailed synthesis and characterization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
